O-(3-Iodobenzyl)hydroxylamine Hydrochloride
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Overview
Description
O-(3-Iodobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H9ClINO and a molecular weight of 285.51 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Iodobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3-iodobenzylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(3-Iodobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
O-(3-Iodobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of O-(3-Iodobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can form carbon-nitrogen bonds through nucleophilic substitution reactions, which are essential in the synthesis of various organic molecules and pharmaceuticals . The molecular targets and pathways involved include the formation of Cu(III) complexes and subsequent amine allocation .
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent in transition metal-catalyzed C-N bond-forming reactions.
3-Iodobenzylamine: Used as a starting reagent in the synthesis of various substituted adenosine derivatives.
Uniqueness
O-(3-Iodobenzyl)hydroxylamine Hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its iodine substituent provides additional reactivity compared to other hydroxylamine derivatives, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H9ClINO |
---|---|
Molecular Weight |
285.51 g/mol |
IUPAC Name |
O-[(3-iodophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8INO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H |
InChI Key |
ZGTFVEFJGAMHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CON.Cl |
Origin of Product |
United States |
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